Isooxoflaccidin

Description

Properties

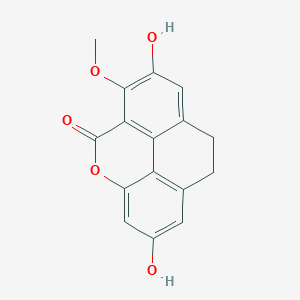

Molecular Formula |

C16H12O5 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

6,13-dihydroxy-5-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-3-one |

InChI |

InChI=1S/C16H12O5/c1-20-15-10(18)5-8-3-2-7-4-9(17)6-11-12(7)13(8)14(15)16(19)21-11/h4-6,17-18H,2-3H2,1H3 |

InChI Key |

BGZXWSDKPBSMNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CCC3=C4C2=C1C(=O)OC4=CC(=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Isooxoflaccidin: A Technical Guide to its Discovery and Isolation from Agrostophyllum callosum

A Note to the Reader: Scientific literature to date does not contain specific reports on the discovery and isolation of a compound named "Isooxoflaccidin" from the orchid species Agrostophyllum callosum. Consequently, this technical guide has been constructed as a representative framework, detailing the plausible scientific journey for the discovery and characterization of a novel natural product from this plant. The experimental protocols, data, and visualizations presented herein are based on established methodologies in the field of pharmacognosy and natural product chemistry and are intended to serve as a comprehensive, albeit illustrative, guide for researchers, scientists, and drug development professionals.

Abstract

The quest for novel therapeutic agents has consistently led researchers to the vast chemical diversity of the plant kingdom. The Orchidaceae family, in particular, is a rich source of unique secondary metabolites with potential pharmacological activities. This whitepaper outlines a systematic approach to the discovery and isolation of a putative novel compound, herein designated this compound, from the epiphytic orchid Agrostophyllum callosum. The methodologies cover the entire workflow from plant material collection and extraction to chromatographic separation, purification, and structural elucidation. Furthermore, this guide presents hypothetical quantitative data and visual workflows to provide a comprehensive understanding of the processes involved in natural product discovery.

Introduction

Agrostophyllum callosum is an orchid species found in the Himalayan regions and parts of Southeast Asia.[1][2][3][4] While the chemical constituents of many orchids have been studied, the specific phytochemical profile of Agrostophyllum callosum remains largely unexplored, presenting a promising opportunity for the discovery of novel bioactive compounds. This guide details a hypothetical pathway to the isolation and characterization of "this compound," a compound not yet described in scientific literature. The process of isolating a pure bioactive compound from a plant source is a meticulous one, involving a series of extraction and chromatographic techniques.[5][6][7][8]

Materials and Methods

Plant Material

Fresh aerial parts of Agrostophyllum callosum would be collected from its native habitat. The plant material should be authenticated by a certified botanist, and a voucher specimen deposited in a national herbarium for future reference.

Extraction of Crude Bioactive Compounds

The collected plant material would be air-dried in the shade and then pulverized into a coarse powder. The powdered material would then be subjected to sequential solvent extraction to isolate compounds of varying polarities.

Experimental Protocol: Sequential Solvent Extraction

-

A known quantity (e.g., 1 kg) of the powdered plant material is macerated with n-hexane for 72 hours at room temperature with occasional stirring.

-

The n-hexane extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

The residual plant material is then sequentially extracted with solvents of increasing polarity, such as ethyl acetate and methanol, following the same procedure.

-

Each extract is dried to yield the crude n-hexane, ethyl acetate, and methanolic extracts.

Chromatographic Isolation and Purification

The crude extracts would be subjected to preliminary phytochemical screening and bioassays to identify the most promising extract for further investigation. The selected extract would then undergo a series of chromatographic separations to isolate the pure compound.

Experimental Protocol: Column Chromatography and Preparative HPLC

-

The bioactive crude extract (e.g., the ethyl acetate extract) is adsorbed onto silica gel (60-120 mesh) to form a slurry.

-

The slurry is loaded onto a silica gel column packed in n-hexane.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions of 50 mL each are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions with similar TLC profiles are pooled together.

-

The fraction showing the presence of the target compound (this compound) is further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system.

-

The purity of the isolated compound is assessed by analytical HPLC.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data obtained during the isolation process of this compound from 1 kg of dried Agrostophyllum callosum.

| Parameter | Value |

| Extraction Yield | |

| n-Hexane Extract | 15.2 g |

| Ethyl Acetate Extract | 25.8 g |

| Methanol Extract | 42.5 g |

| Column Chromatography of Ethyl Acetate Extract | |

| Number of Pooled Fractions | 8 |

| Weight of Fraction Containing this compound (Fr. 5) | 3.2 g |

| Preparative HPLC of Fraction 5 | |

| Yield of Pure this compound | 85 mg |

| Purity of this compound | >98% (by analytical HPLC) |

Structural Elucidation

The chemical structure of the isolated pure compound would be determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the overall structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

Visualizing the Workflow and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the systematic workflow for the isolation of this compound from Agrostophyllum callosum.

References

- 1. Agrostophyllum callosum [epharmacognosy.com]

- 2. Agrostophyllum callosum - orchidroots [orchidroots.com]

- 3. Agrostophyllum callosum Rchb.f. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 4. Agrostophyllum callosum - Himalayan Grass-Leaf Orchid [flowersofindia.net]

- 5. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]

- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.sdiarticle5.com [files.sdiarticle5.com]

- 8. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

An In-depth Technical Guide to Isooxoflaccidin: Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isooxoflaccidin, a naturally occurring phenanthrene derivative, has been identified and isolated from the Orchidaceae family. This technical guide provides a comprehensive overview of its natural source, origin, and the methodologies employed for its isolation and characterization. This document consolidates available data on its extraction, structural elucidation, and proposes a putative biosynthetic pathway based on current knowledge of stilbenoid biosynthesis in plants. All quantitative data is presented in a structured format, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Natural Source and Origin

This compound is a stilbenoid primarily isolated from the orchid Coelogyne flaccida.[1][2][3][4][5] The initial discovery and structural elucidation of this compound were reported by P.L. Majumder and D.C. Maiti in a 1991 publication in the journal Phytochemistry. While Coelogyne flaccida is the confirmed primary source, some databases and reviews also list Agrostophyllum callosum, another orchid species, as a source of this compound.[6] Phenanthrene derivatives, such as this compound, are known to be characteristic secondary metabolites in the Orchidaceae family.[7][8][9]

Table 1: Quantitative Data on this compound Isolation from Coelogyne flaccida

| Parameter | Value | Reference |

| Yield of this compound | 0.0015% | Majumder & Maiti, 1991 |

| Plant Material | Whole plant | Majumder & Maiti, 1991 |

| Extraction Solvent | Methanol | Majumder & Maiti, 1991 |

Note: The yield is based on the dry weight of the plant material as reported in the primary literature.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of phytochemical techniques. The following is a detailed methodology based on the seminal work by Majumder and Maiti (1991) and standard phytochemical practices.

Plant Material Collection and Preparation

-

Collection: Whole plants of Coelogyne flaccida are collected from their native habitat.

-

Drying: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature for an extended period (e.g., 72 hours).

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Isolation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically containing phenolic compounds like this compound, is subjected to column chromatography over silica gel.

-

Elution Gradient: The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, to separate the compounds.

-

Fractions Collection: Eluted fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Preparative TLC: Fractions showing the presence of this compound are further purified using preparative thin-layer chromatography to yield the pure compound.

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the absorption maxima, providing information about the chromophore system.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to establish the complete chemical structure and stereochemistry.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and identification of this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of phenanthrenes in orchids is believed to proceed through the stilbenoid pathway, which is a branch of the phenylpropanoid pathway.

Caption: Proposed biosynthetic pathway leading to this compound.

Conclusion

This compound is a well-characterized phenanthrene derivative originating from the orchid Coelogyne flaccida. The established protocols for its isolation and structural elucidation provide a solid foundation for further research into its pharmacological properties and potential therapeutic applications. The proposed biosynthetic pathway offers a framework for future studies aimed at understanding the enzymatic machinery responsible for its production in orchids, which could pave the way for its biotechnological synthesis. This guide serves as a critical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Genus: Calanthe to Cyrtosia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. 贝母兰属植物化学成分及药理活性研究进展-维普期刊 中文期刊服务平台 [dianda.cqvip.com]

- 5. Genus: Calanthe to Cyrtosia [ouci.dntb.gov.ua]

- 6. repository.stikesbcm.ac.id [repository.stikesbcm.ac.id]

- 7. Phenanthrene - Wikipedia [en.wikipedia.org]

- 8. Phenanthrenoid - Wikipedia [en.wikipedia.org]

- 9. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide on the Putative Biosynthetic Pathway of Isooxoflaccidin in Plants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway of Isooxoflaccidin has not been fully elucidated. The following guide presents a putative pathway based on the known biosynthesis of its core chemical scaffold and general principles of plant secondary metabolism.

Introduction

This compound is a bibenzyl natural product isolated from the orchid Agrostophyllum callosum. Bibenzyls are a class of secondary metabolites found in certain plant families, notably Orchidaceae, and are known for their diverse pharmacological activities. The structure of this compound is unique, featuring a bibenzyl core with an isoxazole-like ring system and a C-glycosidic moiety. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to produce this and related compounds for potential therapeutic applications.

Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound originates from the phenylpropanoid pathway, which utilizes the primary metabolite L-phenylalanine. The pathway can be divided into three main stages:

-

Formation of the Bibenzyl Core: Synthesis of the C6-C2-C6 bibenzyl scaffold from L-phenylalanine.

-

Formation of the Isoxazole-like Ring: Post-modification of the bibenzyl core to form the heterocyclic ring.

-

C-Glycosylation: Attachment of a sugar moiety via a carbon-carbon bond.

The biosynthesis of the bibenzyl core is initiated from L-phenylalanine and involves a series of enzymatic reactions:

-

Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce cinnamic acid.

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.

-

Coenzyme A Ligation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Bibenzyl Scaffolding: Bibenzyl synthase (BBS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by decarboxylation and cyclization to form the bibenzyl scaffold.

The formation of the isoxazole-like ring is a key and currently uncharacterized step. A plausible hypothesis involves the following steps:

-

Hydroxylation and Oxidation: The bibenzyl intermediate likely undergoes further hydroxylation and subsequent oxidation, potentially catalyzed by cytochrome P450 monooxygenases and dehydrogenases, to form a reactive intermediate.

-

Nitrogen Incorporation and Cyclization: An enzymatic reaction incorporating a nitrogen atom, possibly from an amino acid donor like glutamine, followed by intramolecular cyclization could lead to the formation of the isoxazole-like ring. The precise enzymatic machinery for this transformation remains to be identified.

The final step is the attachment of a sugar moiety, likely glucose, to the bibenzyl-isoxazole aglycone.

-

Activation of Sugar: Glucose is activated to UDP-glucose.

-

C-Glycosyltransferase Activity: A specific C-glycosyltransferase (CGT) catalyzes the formation of a C-C bond between the anomeric carbon of the glucose and a carbon atom of the aromatic ring of the aglycone.[1][2][3][4]

Signaling Pathways and Regulation

The biosynthesis of bibenzyls and other phenylpropanoids is known to be regulated by various signaling pathways in plants, often in response to biotic and abiotic stress. Jasmonates, for instance, have been shown to upregulate the expression of genes involved in bibenzyl biosynthesis in orchids.[5]

Quantitative Data

Specific quantitative data for this compound production in Agrostophyllum callosum is not available in the current literature. However, studies on related bibenzyl compounds in other orchids provide an indication of the typical concentration ranges.

| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Gigantol | Dendrobium officinale | Root | ~0.15 | [5] |

| Erianin | Dendrobium officinale | Root | ~0.05 | [5] |

| Moscatilin | Dendrobium spp. | Stem | 0.01 - 0.5 | [6] |

Experimental Protocols

This protocol describes a general method for the extraction and analysis of bibenzyl compounds from orchid tissue.[7][8][9]

Materials:

-

Fresh or lyophilized orchid tissue (Agrostophyllum callosum)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge

-

HPLC or UPLC-MS system

Protocol:

-

Grind 100 mg of orchid tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powder to a 2 mL microcentrifuge tube.

-

Add 1.5 mL of a methanol:chloroform:water (2.5:1:1 v/v/v) extraction solvent.

-

Vortex the mixture for 1 minute.

-

Sonicate the mixture in a water bath for 30 minutes at 40°C.

-

Centrifuge the mixture at 13,000 rpm for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the extract using a C18 reverse-phase HPLC column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the eluent using a UV detector (at wavelengths relevant for bibenzyls, e.g., 280 nm) and a mass spectrometer for identification and quantification.

5.2.1. Phenylalanine Ammonia-Lyase (PAL) Assay

Principle: The activity of PAL is determined by measuring the formation of cinnamic acid from L-phenylalanine spectrophotometrically.

Protocol:

-

Prepare a crude protein extract from orchid tissue.

-

The reaction mixture (1 mL) contains 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and 50 µL of the crude enzyme extract.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding 100 µL of 5 M HCl.

-

Measure the absorbance at 290 nm. The amount of cinnamic acid formed is calculated using its molar extinction coefficient.

5.2.2. Bibenzyl Synthase (BBS) Assay

Principle: The activity of BBS is determined by measuring the formation of the bibenzyl product from p-coumaroyl-CoA and malonyl-CoA using HPLC.[10][11][12]

Protocol:

-

Prepare a crude or purified enzyme extract.

-

The reaction mixture (200 µL) contains 100 mM potassium phosphate buffer (pH 7.5), 10 µM p-coumaroyl-CoA, 100 µM malonyl-CoA, and the enzyme extract.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the products with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.

-

Analyze the products by HPLC as described in section 5.1.

Visualizations

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The proposed biosynthetic pathway for this compound provides a framework for future research aimed at understanding and engineering the production of this unique plant-derived natural product. The elucidation of the precise enzymatic steps, particularly the formation of the isoxazole-like ring, will require further investigation using the experimental approaches outlined in this guide. The identification and characterization of the novel enzymes involved in this pathway will not only advance our knowledge of plant secondary metabolism but also provide new tools for synthetic biology and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure, activity, synthesis and biosynthesis of aryl-C-glycosides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Structure, activity, synthesis and biosynthesis of aryl-C-glycosides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Untargeted Metabolite Profiling of Wild and In Vitro Propagated Sabah Jewel Orchid Macodes limii J.J. Wood & A.L. Lamb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cjm.ichem.md [cjm.ichem.md]

- 9. researchgate.net [researchgate.net]

- 10. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Unveiling the Catalytic Roles of DsBBS1 and DsBBS2 in the Bibenzyl Biosynthesis of Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Isooxoflaccidin

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known physical and chemical properties of Isooxoflaccidin, alongside imputed potential biological activities and generalized experimental protocols based on its classification as a phenolic compound isolated from orchids.

Core Properties of this compound

First identified from the orchid species Agrostophyllum callosum, this compound is a natural polyphenolic compound.[1] While specific experimental data for many of its properties are not extensively available in current literature, its fundamental characteristics have been determined.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 284.26 g/mol | [1] |

| Chemical Formula | C₁₆H₁₂O₅ | [1] |

| CAS Number | 135010-50-3 | [1] |

| Class | Phenol, Polyphenol | [1] |

| Natural Source | Agrostophyllum callosum | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the available scientific literature. However, as a polyphenolic compound derived from orchids, it is plausible to infer potential therapeutic activities based on the well-documented bioactivities of this class of molecules.[2][3][4] Polyphenols from orchids are known to possess antioxidant, anti-inflammatory, and anticancer properties.[2][3][4]

Potential Antioxidant Activity

Polyphenolic compounds are recognized for their potent antioxidant activity, primarily through the scavenging of free radicals.[5][6][7] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Hypothesized Mechanism of Antioxidant Action:

Caption: Hypothesized antioxidant mechanism of this compound.

Potential Anti-inflammatory Activity

The anti-inflammatory effects of polyphenols are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[8][9][10][11]

Hypothesized Anti-inflammatory Signaling Pathway:

Caption: Hypothesized anti-inflammatory action of this compound.

Potential Anticancer Activity

Several polyphenolic compounds have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and angiogenesis.[12][13][14][15][16]

Hypothesized Anticancer Signaling Pathway (Apoptosis Induction):

Caption: Hypothesized pro-apoptotic mechanism of this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation, characterization, and bioactivity assessment of this compound, based on standard methodologies for phenolic compounds from plant sources.[17][18][19][20][21]

Isolation and Purification of this compound

Workflow for Isolation and Purification:

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered plant material of Agrostophyllum callosum is subjected to extraction with methanol at room temperature.

-

Fractionation: The crude methanol extract is concentrated under reduced pressure and then partitioned between water and ethyl acetate. The ethyl acetate fraction, which is expected to contain the phenolic compounds, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may be subjected to further purification steps, such as preparative HPLC, to yield pure this compound.

Structural Characterization

The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Methods for Structural Elucidation

| Technique | Purpose |

| UV-Vis Spectroscopy | To determine the ultraviolet-visible absorption maxima, providing information about the chromophoric system.[22][23][24][25][26] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[22][27][28][29] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | To provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete structural assignment.[30][31] |

In Vitro Bioactivity Assays

Workflow for In Vitro Antioxidant Activity Assay (DPPH):

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Methodologies:

-

Antioxidant Activity (DPPH Assay): The free radical scavenging activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[32][33] The discoloration of the purple DPPH solution in the presence of the compound is measured spectrophotometrically, and the concentration required for 50% inhibition (IC50) is calculated.

-

Anti-inflammatory Activity (NO Assay in Macrophages): The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

-

Anticancer Activity (MTT Assay): The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Conclusion and Future Directions

This compound represents a promising natural product for further investigation. While its basic chemical identity is established, a significant research gap exists regarding its physical properties, biological activities, and mechanism of action. The inferred antioxidant, anti-inflammatory, and anticancer properties, based on its classification as a polyphenolic compound from orchids, warrant experimental validation. Future research should focus on the total synthesis of this compound to ensure a consistent supply for detailed biological studies. Elucidation of its specific molecular targets and signaling pathways will be crucial in unlocking its full therapeutic potential. The generalized protocols provided herein offer a foundational framework for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification, Biological Function Profiling and Biosynthesis of Secondary Metabolites in Medicinal Orchids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. plantsjournal.com [plantsjournal.com]

- 5. Phenolic Compounds and Antioxidant Activity of Phalaenopsis Orchid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new isoflavonoid derivative, evaluation of the antioxidant capacity and phenolic content of Genista lobelii DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective potential of isofraxidin: Alleviating parkinsonian symptoms, inflammation and microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isofraxidin Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Isovitexin Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation [frontiersin.org]

- 12. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Lead Phytochemicals for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the anticancer activity of functionalized isoindigos: synthesis, drug-like potential, mode of action and effect on tumor-induced xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. isolation-and-characterization-of-antioxidant-phenolic-compounds-from-the-aerial-parts-of-hypericum-hyssopifolium-l-by-activity-guided-fractionation - Ask this paper | Bohrium [bohrium.com]

- 21. Isolation and characterization of antioxidant phenolic compounds from the aerial parts of Hypericum hyssopifolium L. by activity-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. UV-Vis Spectrum of Delphinidin | SIELC Technologies [sielc.com]

- 25. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijprajournal.com [ijprajournal.com]

- 27. Native Mass Spectrometry Coupled to Spectroscopic Methods to Investigate the Effect of Soybean Isoflavones on Structural Stability and Aggregation of Zinc Deficient and Metal-Free Superoxide Dismutase [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. rsc.org [rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. spectrabase.com [spectrabase.com]

- 32. Chemical composition and in-vitro antioxidant activity of extracts of Adelia ricinella L. [redalyc.org]

- 33. scielo.sld.cu [scielo.sld.cu]

Unveiling Isooxoflaccidin: A Technical Guide to Molecular Formula and Weight Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molecular formula and weight of Isooxoflaccidin, a natural product. This document outlines the key physicochemical properties and details the standard experimental methodologies employed in the structural elucidation of such compounds.

This compound: Core Molecular Data

The fundamental molecular characteristics of this compound have been identified as follows:

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | [1] |

| Molecular Weight | 284.26 g/mol | [1] |

Experimental Protocols for Structural Elucidation

The determination of the molecular formula and weight of a novel natural product like this compound is a multi-step process involving several key analytical techniques. High-resolution mass spectrometry, elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy are cornerstone methodologies in this endeavor.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a primary tool for the unequivocal determination of a compound's molecular formula.[1][2] This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

Protocol:

-

Sample Preparation: A purified sample of the natural product is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and keep the molecular ion intact.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments can achieve mass accuracies in the parts-per-million (ppm) range.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The high-resolution measurement of this peak's m/z value allows for the generation of a list of possible elemental compositions. By comparing the experimental mass with the theoretical masses of the potential formulas, the most likely molecular formula can be determined with high confidence.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. This information is used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.

Protocol:

-

Combustion Analysis: A precisely weighed amount of the purified compound is combusted in a furnace in the presence of excess oxygen.

-

Gas Chromatography: The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are passed through a gas chromatograph to separate them.

-

Detection and Quantification: The amounts of CO₂, H₂O, and NOx are measured by specific detectors. These values are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is often determined by difference.

-

Empirical Formula Calculation: The percentage composition is converted into a molar ratio of the elements, which is then simplified to the smallest whole numbers to yield the empirical formula.[3][4] The molecular formula is an integer multiple of the empirical formula, and this integer can be determined by combining the empirical formula with the molecular weight obtained from mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry and elemental analysis provide the molecular formula and weight, NMR spectroscopy is crucial for elucidating the structural connectivity of the atoms. ¹H and ¹³C NMR are fundamental techniques for the structural characterization of natural products.[5][6][7]

Protocol:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environments, and their neighboring protons.

-

¹³C NMR Spectroscopy: This experiment reveals the number of different types of carbon atoms in the molecule.

-

2D NMR Experiments: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.

Workflow for Molecular Formula and Weight Determination

The logical flow of experiments for determining the molecular formula and weight of a natural product like this compound is depicted below.

Caption: Workflow for the determination of the molecular formula of a natural product.

Biological Activity of this compound

At present, there is limited publicly available information regarding the specific biological activities and signaling pathways associated with this compound. Further research is required to elucidate its pharmacological properties and potential therapeutic applications. The general workflow for investigating the biological activity of a novel natural product is illustrated below.

Caption: General workflow for investigating the biological activity of a natural product.

References

Spectroscopic Data Analysis of Isooxoflaccidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooxoflaccidin, a phenolic compound isolated from the orchid Agrostophyllum callosum, has garnered interest for its potential biological activities. The structural elucidation of such natural products is fundamental to understanding their chemical properties and potential therapeutic applications. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While public domain spectroscopic data for this compound is not currently available, this document serves as a detailed template, presenting hypothetical data and standardized protocols to guide researchers in their analysis of this or similar natural products.

Spectroscopic Data

The following tables summarize the hypothetical spectroscopic data for this compound, providing a framework for the presentation of experimental results.

Table 1: NMR Spectroscopic Data for this compound (¹H-NMR, ¹³C-NMR, and 2D-NMR Correlations)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY (¹H-¹H) | HSQC (¹H-¹³C) | HMBC (¹H-¹³C) |

| 2 | 164.5 | - | - | - | - |

| 3 | 103.8 | 6.25 (s) | - | C3-H3 | C2, C4, C4a, C1' |

| 4 | 182.3 | - | - | - | - |

| 4a | 105.1 | - | - | - | - |

| 5 | 162.0 | - | - | - | - |

| 6 | 98.9 | 6.40 (d, 2.1) | H8 | C6-H6 | C5, C7, C8, C5a |

| 7 | 165.2 | - | - | - | - |

| 8 | 94.1 | 6.80 (d, 2.1) | H6 | C8-H8 | C6, C7, C4a, C1' |

| 1' | 121.8 | - | - | - | - |

| 2' | 128.5 | 7.45 (d, 8.5) | H3' | C2'-H2' | C1', C3', C4', C6' |

| 3' | 116.2 | 6.95 (d, 8.5) | H2' | C3'-H3' | C1', C2', C4', C5' |

| 4' | 161.7 | - | - | - | - |

| 5' | 116.2 | 6.95 (d, 8.5) | H6' | C5'-H5' | C1', C3', C4', C6' |

| 6' | 128.5 | 7.45 (d, 8.5) | H5' | C6'-H6' | C1', C2', C4', C5' |

| 7-OCH₃ | 55.8 | 3.85 (s) | - | C7-OCH₃ | C7 |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass Analyzer | Observed m/z | Formula | Interpretation |

| HR-ESI-MS | Positive | TOF | 301.0709 | C₁₆H₁₃O₆⁺ | [M+H]⁺ |

| MS/MS | Positive | QqQ | 286.0471 | C₁₅H₁₀O₆⁺ | [M+H-CH₃]⁺ |

| 273.0393 | C₁₄H₉O₆⁺ | [M+H-CO]⁺ | |||

| 153.0182 | C₈H₅O₃⁺ | Retro-Diels-Alder fragment | |||

| 137.0233 | C₇H₅O₃⁺ | Fragment from B-ring |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad, Strong | O-H stretch (phenolic) |

| 3010 | Medium | C-H stretch (aromatic) |

| 2985, 2940 | Weak | C-H stretch (aliphatic, -OCH₃) |

| 1655 | Strong | C=O stretch (γ-pyrone) |

| 1610, 1580, 1510 | Medium-Strong | C=C stretch (aromatic) |

| 1260 | Strong | C-O stretch (aryl ether) |

| 1180 | Medium | C-O stretch (phenol) |

| 830 | Strong | C-H out-of-plane bend (p-substituted ring) |

Experimental Protocols

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was filtered into a 5 mm NMR tube.

-

Instrumentation: NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.

-

¹H-NMR: Spectra were acquired with a spectral width of 16 ppm, 64k data points, a relaxation delay of 2.0 s, and 32 scans. Chemical shifts are reported in ppm relative to the residual solvent peak (CD₃OD at 3.31 ppm).

-

¹³C-NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak (CD₃OD at 49.0 ppm).

-

2D-NMR (COSY, HSQC, HMBC): Standard pulse sequences were used. For HSQC and HMBC, the spectra were optimized for ¹JCH = 145 Hz and nJCH = 8 Hz, respectively.

2.2 Mass Spectrometry (MS)

-

Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol. This solution was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: High-resolution mass spectra were obtained on a Waters SYNAPT G2-Si High Definition Mass Spectrometer with an electrospray ionization (ESI) source.

-

HR-ESI-MS: The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 40 V, and a source temperature of 120°C. Data was acquired over a mass range of m/z 50-1200.

-

MS/MS: Tandem mass spectra were acquired using collision-induced dissociation (CID) with argon as the collision gas. The collision energy was varied from 10 to 40 eV.

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of dry this compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of a pure KBr pellet was subtracted.

Data Analysis and Visualization

3.1 Spectroscopic Analysis Workflow

The structural elucidation of a natural product like this compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates the typical workflow.

3.2 Hypothetical Signaling Pathway Modulation

Natural products are often investigated for their ability to modulate cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be influenced by this compound, such as an anti-inflammatory pathway involving NF-κB.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. The integration of NMR, MS, and IR data allows for the unambiguous determination of its chemical structure, which is a critical step in the advancement of its research for potential therapeutic applications. The provided protocols and data presentation formats are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug development.

Preliminary Biological Activity Screening of Isooxoflaccidin and Related Isoxazole Derivatives: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: While the specific compound "Isooxoflaccidin" does not correspond to a known entity in the current scientific literature, this guide outlines a comprehensive framework for the preliminary biological activity screening of novel isoxazole-containing natural product derivatives, using "this compound" as a hypothetical model. Isoxazole moieties are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological effects, including cytotoxic, antimicrobial, and antioxidant activities.[1][2][3][4][5][6] This document provides a technical overview of the essential in vitro assays, detailed experimental protocols, and an exploration of relevant signaling pathways that are crucial for the initial assessment of such compounds. All quantitative data from related isoxazole derivatives are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to Isoxazole-Containing Compounds

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[2][7] This structural motif is a key pharmacophore in a multitude of synthetic and natural products, contributing to a diverse array of biological activities.[5][6] Derivatives of isoxazole have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3][4] The electronic properties and structural rigidity of the isoxazole ring enable it to interact with various biological targets, making it a privileged scaffold in medicinal chemistry.

Given the potential for novel isoxazole-containing natural products, a systematic preliminary screening for biological activity is the first step in the drug discovery pipeline. This guide focuses on three fundamental areas of preliminary screening: in vitro cytotoxicity against cancer cell lines, antimicrobial activity against pathogenic microbes, and antioxidant potential.

In Vitro Cytotoxicity Screening

The initial evaluation of a novel compound's anticancer potential involves assessing its cytotoxicity against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8][9]

Quantitative Cytotoxicity Data of Representative Isoxazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of several isoxazole derivatives against different cancer cell lines, as reported in the literature. A lower IC₅₀ value indicates greater cytotoxic potential.

| Compound Series | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Isoxazole Derivative 4b | HepG2 (Liver) | 8.87 | Doxorubicin | - |

| MCF-7 (Breast) | 6.38 | Doxorubicin | - | |

| HCT-116 (Colon) | 9.96 | Doxorubicin | - | |

| Isoxazole Derivative 25a | HepG2 (Liver) | 7.91 | Doxorubicin | - |

| MCF-7 (Breast) | 8.24 | Doxorubicin | - | |

| HCT-116 (Colon) | 9.12 | Doxorubicin | - | |

| Phenyl-isoxazole-carboxamide 2a | Hep3B (Liver) | 9.58 | Doxorubicin | - |

| Phenyl-isoxazole-carboxamide 2b | Hep3B (Liver) | 8.54 | Doxorubicin | - |

| Phenyl-isoxazole-carboxamide 2d | Hep3B (Liver) | 7.66 | Doxorubicin | - |

| Phenyl-isoxazole-carboxamide 2e | HepG2 (Liver) | 34.64 | Doxorubicin | - |

| Hep3B (Liver) | 5.76 | Doxorubicin | - |

Data compiled from multiple sources.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of a test compound on a cancer cell line.

Materials:

-

Test compound (e.g., "this compound")

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow: MTT Assay

Antimicrobial Activity Screening

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13][14][15]

Quantitative Antimicrobial Data of Representative Isoxazole Derivatives

The following table presents the MIC values of various isoxazole derivatives against common bacterial and fungal strains.

| Compound Series | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Isoxazole Derivative TPI-2 | Staphylococcus aureus | 6.25 | Ciprofloxacin | 1.56 |

| Escherichia coli | 6.25 | Ciprofloxacin | 1.56 | |

| Isoxazole Derivative TPI-5 | Staphylococcus aureus | 6.25 | Ciprofloxacin | 1.56 |

| Escherichia coli | 6.25 | Ciprofloxacin | 1.56 | |

| 1,3-Oxazole Derivative 1e | Staphylococcus epidermidis | 56.2 | - | - |

| Escherichia coli | 28.1 | - | - | |

| Candida albicans | 14 | - | - | |

| 1,3-Oxazole Derivative 4a | Staphylococcus epidermidis | 56.2 | - | - |

| Bacillus subtilis | 56.2 | - | - | |

| Candida albicans | 14 | - | - |

Data compiled from multiple sources.[16][17]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes the determination of the MIC of a test compound against a bacterial strain.

Materials:

-

Test compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate.[14]

-

Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

-

Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15] This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: MIC Determination

Antioxidant Activity Screening

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[4][18][19]

Quantitative Antioxidant Data of Representative Isoxazole Derivatives

The following table shows the DPPH radical scavenging activity (IC₅₀ values) of several isoxazole derivatives.

| Compound Series | Assay | IC₅₀ (µg/mL) | Standard | IC₅₀ (µg/mL) |

| Fluorophenyl-isoxazole-carboxamide 2a | DPPH | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 |

| Fluorophenyl-isoxazole-carboxamide 2c | DPPH | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 |

| Isoxazoline Derivative 3a | DPPH | 15.74 ± 0.48 | Ascorbic Acid | 14.23 ± 0.11 |

| Isoxazoline Derivative 3c | DPPH | 14.56 ± 0.59 | Ascorbic Acid | 14.23 ± 0.11 |

| Isoxazoline Derivative 3g | DPPH | 15.35 ± 1.00 | Ascorbic Acid | 14.23 ± 0.11 |

Data compiled from multiple sources.[10][20][21]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant activity of a test compound.

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[5] Keep the solution in the dark.

-

Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells, followed by the DPPH solution. A control well should contain only methanol and the DPPH solution.[22]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18][22]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.[4][18]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Determine the IC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.[5]

Experimental Workflow: DPPH Assay

Potential Signaling Pathways for Further Investigation

The biological activities of isoxazole derivatives often stem from their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. Further investigation into the mechanism of action of promising compounds should include an analysis of their effects on these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][2][23][24][25] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway transduces extracellular signals to the nucleus to regulate gene expression involved in cell growth, differentiation, and survival.[26][27] Dysregulation of this pathway is also frequently observed in cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response and also plays a role in cell survival and proliferation.[7][28][29] Its inhibition is a therapeutic strategy for inflammatory diseases and some cancers.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn-links.lww.com [cdn-links.lww.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. espublisher.com [espublisher.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchhub.com [researchhub.com]

- 10. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 20. researchgate.net [researchgate.net]

- 21. jetir.org [jetir.org]

- 22. marinebiology.pt [marinebiology.pt]

- 23. researchgate.net [researchgate.net]

- 24. cusabio.com [cusabio.com]

- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 29. creative-diagnostics.com [creative-diagnostics.com]

Potential Therapeutic Targets of Isooxoflaccidin: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the therapeutic targets and mechanisms of action of Isooxoflaccidin is currently limited in publicly available scientific literature. This guide, therefore, presents potential therapeutic avenues based on the known biological activities of its parent compound classes, stilbenoids and phenanthrenes, as well as related compounds isolated from Coelogyne flaccida and other medicinal plants. The information herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction to this compound

This compound is a phenanthropyran derivative, a class of compounds that shares structural similarities with both stilbenoids and phenanthrenes. It has been isolated from the orchid Coelogyne flaccida, a plant utilized in traditional medicine.[1][2] The therapeutic potential of many natural products is often linked to their ability to modulate multiple cellular signaling pathways. Given its chemical nature, this compound is hypothesized to exhibit a range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antioxidant effects. This document outlines the putative therapeutic targets and mechanisms of action of this compound by drawing parallels with well-studied stilbenoids and phenanthrene derivatives.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related compounds, this compound may target key proteins and pathways involved in the pathogenesis of various diseases, particularly cancer and inflammatory conditions.

Inferred Anticancer Activity

Phenanthrene and stilbenoid compounds are known to possess significant cytotoxic effects against various cancer cell lines.[3][4][5][6] The proposed mechanisms for these effects, which may be applicable to this compound, include:

-

DNA Intercalation and Inhibition of DNA Synthesis: The planar structure of phenanthrene derivatives allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis.[3][4] They may also inhibit enzymes crucial for DNA synthesis.

-

Modulation of Cancer-Related Signaling Pathways: Stilbenoids and phenanthrenes have been shown to modulate several signaling pathways critical for cancer cell proliferation, survival, and metastasis.[5][7][8] These include the MAPK, AMPK, and mTOR signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling: Some phenanthrenes are known to interact with the AhR, a ligand-activated transcription factor.[1] Depending on the nature of the interaction (agonist or antagonist), this could influence the expression of genes involved in xenobiotic metabolism and cell cycle regulation.

Wnt Signaling Pathway: Studies on phenanthrene have suggested a possible link to the disruption of the Wnt signaling pathway, which is often dysregulated in cancer.[9]

Potential Anti-Inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in many diseases. Stilbenoids, in particular, are recognized for their potent anti-inflammatory and antioxidant properties.[7][10][11] Potential mechanisms for this compound include:

-

Inhibition of Pro-inflammatory Enzymes: A key target for many anti-inflammatory compounds is the cyclooxygenase-1 (COX-1) enzyme, which is involved in the synthesis of prostaglandins.[7]

-

Activation of Protective Signaling Pathways: The activation of the AMPK and nitric oxide/cGMP signaling pathways by stilbenoids contributes to their protective effects against oxidative stress and inflammation.[7]

Quantitative Data for Related Phenanthrene Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activity of other phenanthrene derivatives against various cancer cell lines. This data, extracted from a comparative study, can serve as a benchmark for future investigations into this compound.[4]

| Compound Name | Cancer Cell Line | IC50 (µM) |

| Ephemeranthoquinone B | HL-60 | 2.8 |

| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-valinol | H460 | 6.1 |

| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol | H460 | 11.6 |

Table 1: Cytotoxic Activity of Selected Phenanthrene Derivatives. Data from a comparative study on various phenanthrene derivatives.[4] This data is provided for comparative purposes and does not represent the activity of this compound.

Experimental Protocols for Assessing Therapeutic Potential

To elucidate the therapeutic targets and mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are examples of standard protocols that could be adapted for this purpose.

Cytotoxicity and Antiproliferative Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability and proliferation.

-

Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

-

Antioxidant Activity Assays

-

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to act as a free radical scavenger.

-

Methodology: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is mixed with various concentrations of this compound. In the presence of an antioxidant, the purple color of the DPPH solution fades. The change in absorbance is measured spectrophotometrically, and the radical scavenging activity is calculated as a percentage of DPPH discoloration. The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.[4]

-

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways that could be modulated by this compound, based on the known activities of stilbenoids and phenanthrenes.

References

- 1. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Stilbenes in cancer therapy: insights into molecular targets, and advances towards clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stilbenes in cancer therapy: insights into molecular targets, and advances towards clinical application | springermedizin.de [springermedizin.de]

- 7. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications [mdpi.com]

The Enigmatic Mechanism of Action of Isooxoflaccidin: A Call for Scientific Exploration

For Immediate Release

[City, State] – [Date] – Isooxoflaccidin, a stilbenoid compound isolated from the orchid species Coelogyne flaccida, presents a compelling yet largely unexplored area of research for scientists and drug development professionals. Despite its identification, the specific mechanism of action of this compound remains to be elucidated. This whitepaper serves as an in-depth technical guide, summarizing the current understanding of related compounds and proposing a hypothetical framework for investigating the biological activities and signaling pathways of this compound.

Stilbenoids, a class of naturally occurring phenolic compounds, are known to possess a wide range of biological activities.[1][2][3][4] Research into stilbenoids derived from various orchid species has revealed promising anticancer, chemosensitizing, and anti-inflammatory properties.[1][2][3] This existing body of knowledge provides a foundational basis from which to hypothesize the potential therapeutic applications of this compound.

A Landscape of Untapped Potential: What We Know

While direct experimental data on this compound is scarce, the study of its source, Coelogyne flaccida, and related orchid species offers valuable insights. Extracts from Coelogyne species have demonstrated antimicrobial, antioxidant, and anticancer activities in preclinical studies.[5][6] These activities are often attributed to the presence of stilbenoids and other phenolic constituents.[7][8]

The broader class of stilbenoids has been shown to exert its effects through various mechanisms, including the inhibition of drug efflux transporters in cancer cells, which can help overcome multidrug resistance.[1][9] Furthermore, their anti-inflammatory effects are of significant interest for the development of novel therapeutics.

Charting the Course: A Proposed Research Workflow

To unravel the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following proposed experimental workflow outlines a logical progression from initial screening to in-depth mechanistic studies.

Caption: A logical progression for this compound research.

Hypothetical Signaling Pathway

Based on the known activities of other stilbenoids, a plausible hypothesis is that this compound may modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, it could potentially inhibit pro-survival pathways such as PI3K/Akt or MAPK/ERK, and/or activate apoptotic pathways.

Caption: A potential model for this compound's anticancer effects.

Quantitative Data Summary

To date, there is no publicly available quantitative data specifically for this compound. The table below summarizes representative data for the bioactivity of extracts from the Coelogyne genus, which may provide a preliminary indication of the potential potency of its constituents.

| Extract/Compound Source | Bioactivity Assay | Result (IC50 or other metric) | Reference |

| Coelogyne stricta ethyl acetate extract | Cytotoxicity (HeLa cells) | IC50: 47.0 µg/ml | [5] |

| Coelogyne stricta extracts | DPPH radical scavenging | IC50: 47.0-112.0 µg/ml | [5] |

| Coelogyne nervosa water extract | Cytotoxicity (MCF-7 cells) | IC50: 292.8 μg/ml | [6] |

| Coelogyne nervosa water extract | DPPH radical scavenging | IC50: 126 μg/ml | [6] |

Detailed Experimental Protocols

As no specific experimental studies on the mechanism of action of this compound have been published, this section outlines a standard protocol for an initial in vitro cytotoxicity assay, a crucial first step in the proposed research workflow.

MTT Assay for Cytotoxicity Screening

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted to a range of concentrations. The cells are treated with these dilutions for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

This compound represents a promising but uncharacterized natural product. The rich biological activity of stilbenoids from orchids suggests that this compound warrants thorough investigation. The proposed research workflow provides a roadmap for elucidating its mechanism of action, which could ultimately lead to the development of new therapeutic agents. Collaborative efforts between natural product chemists, pharmacologists, and molecular biologists will be essential to unlock the full potential of this intriguing molecule.

References

- 1. Anticancer and chemosensitizing activities of stilbenoids from three orchid species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jchr.org [jchr.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Isofraxidin (Coumarin) from Plant Material

Introduction

These application notes provide a comprehensive protocol for the extraction of Isofraxidin, a bioactive coumarin, from plant material. The query for "Isooxoflaccidin" yielded limited specific results, suggesting it may be a rare compound, a synonym, or a potential misspelling. The phonetically similar and well-documented compound, Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin), is a known natural product found in various plant species, including those of the Acanthopanax and Fraxinus genera[1][2]. This protocol is therefore based on established methods for the extraction of Isofraxidin and other coumarins, offering a robust starting point for researchers, scientists, and drug development professionals.

Isofraxidin has garnered interest for its various pharmacological activities[1][2]. The successful isolation of this compound is a critical first step in its further investigation for therapeutic applications. This document outlines conventional and modern extraction techniques, providing detailed methodologies and comparative data to guide the user in selecting an appropriate method.

Data Presentation: Quantitative Analysis of Isofraxidin Extraction

The efficiency of Isofraxidin extraction is highly dependent on the chosen method and solvent system. Below is a summary of quantitative data from various studies to provide a comparative overview of different extraction conditions.

| Plant Material | Extraction Method | Solvent System | Key Parameters | Yield of Isofraxidin | Reference |

| Acanthopanax senticosus | Mechanochemistry-Assisted Treatment (MT) | Water with 0.5% Na2CO3 | 25°C, 3 min, 20:1 liquid/solid ratio | 0.454 µg/g | [3] |

| Acanthopanax senticosus | Conventional Heat Reflux | Ethanol | Not specified | 0.341-0.348 µg/g | [3] |

| Acanthopanax senticosus | Deep Eutectic Solvent (DES) Extraction | Choline chloride and citric acid | 80°C, 2 h | 1.56 mg/g | [4] |

| Chloranthus japonicus (root) | Liquid-Liquid Extraction | Ethyl acetate | Not specified | 1.12 mg/g (from dried extract) | [4] |

| Acanthopanax senticosus | Ionic Liquid-Assisted Aqueous Two-Phase System (IL-ATPS) | [OMIM]Br-assisted ethanol/NaH2PO4 | 50°C, 50 min, pH 4.0 | 15.90 mg/g (total polyphenols) | [5] |

Experimental Protocols

This section details two primary methodologies for the extraction of Isofraxidin from plant material: a conventional Soxhlet extraction and a modern Ultrasound-Assisted Extraction (UAE) method.

Protocol 1: Conventional Soxhlet Extraction

This method is a classic and exhaustive extraction technique suitable for compounds that are stable at the boiling point of the chosen solvent.

1. Plant Material Preparation:

-

Dry the plant material (e.g., roots, stems, or leaves) at a controlled temperature (40-60°C) to a constant weight.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Soxhlet Extraction:

-

Place approximately 20-30 g of the powdered plant material into a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent. For coumarins like Isofraxidin, polar to semi-polar solvents are effective. Options include:

-

Assemble the Soxhlet apparatus (flask, extractor, and condenser).

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

-

Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.

3. Post-Extraction Processing:

-

After extraction, allow the apparatus to cool.

-

Concentrate the solvent from the round-bottom flask using a rotary evaporator under reduced pressure to obtain a crude extract.

-

The crude extract can then be subjected to purification steps.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern, efficient method that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

1. Plant Material Preparation:

-

Prepare the dried and powdered plant material as described in Protocol 1.

2. Ultrasonic Extraction:

-

Place 10 g of the powdered plant material into an Erlenmeyer flask.

-

Add a suitable solvent. A common and effective solvent system for flavonoids and coumarins is an aqueous ethanol or methanol solution (e.g., 60-80% ethanol in water)[9].

-

A typical solid-to-liquid ratio is 1:20 to 1:40 (g/mL)[5].

-

Place the flask in an ultrasonic bath or use an ultrasonic probe.

-

Set the ultrasonic frequency (e.g., 20-40 kHz) and power.

-

Conduct the extraction at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes).

3. Post-Extraction Processing: